2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone
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Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.37. The purity is usually 95%.
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Biological Activity
The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is a member of the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative data from various studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H16N3O2S. The compound features a thioether linkage and a nitrophenyl group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives often act as inhibitors of various enzymes. For instance, studies have shown that compounds with similar structures can inhibit cholinesterases (hAChE and hBChE), which are crucial in neurotransmission .
- Antioxidant Activity : The presence of the oxadiazole moiety has been linked to antioxidant properties, potentially reducing oxidative stress in cells .
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific interactions at the molecular level often involve binding to DNA or disrupting cellular signaling pathways .
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
In a study evaluating various oxadiazole derivatives, SD-6 , a compound structurally related to this compound, demonstrated potent inhibition of human acetylcholinesterase (hAChE) with an IC50 value of approximately 0.907 μM. This suggests that similar structural characteristics may confer similar inhibitory effects on cholinesterases .
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of oxadiazole derivatives showed that compounds with a benzyl group exhibited significant cytotoxicity against human glioblastoma cells (U251). The study highlighted that derivatives with electron-withdrawing groups on the phenyl ring enhanced their anticancer activity .
Comparative Analysis
When comparing this compound with other oxadiazole derivatives:
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(13-7-4-8-14(10-13)20(22)23)11-25-17-19-18-16(24-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGGEJFCNNOAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.